Benzothiazol-6-yl-[6-(2-cyclohexylmethylamino-4-trifluoromethylphenyl)pyrimidin-4-yl]amine
Overview
Description
AMG7905 is a transient receptor potential vanilloid type 1 modulator.
Scientific Research Applications
Inhibitor of SARS-CoV-2
- A tetrahydropyrimidine derivative related to Benzothiazol-6-yl-[6-(2-cyclohexylmethylamino-4-trifluoromethylphenyl)pyrimidin-4-yl]amine has been studied for its potential as an inhibitor of SARS-CoV-2. This compound was synthesized and characterized, followed by molecular docking analysis to test its efficacy against the virus (Genç et al., 2021).
Antimicrobial Applications
- Novel fused imino pyrimido benzothiazole compounds, closely related to the compound , have shown significant anti-inflammatory and anti-bacterial activities. These findings suggest potential applications in developing new therapeutic agents (Kale and Mene, 2013).
- Additionally, derivatives containing a heterocyclic compound similar to Benzothiazol-6-yl-[6-(2-cyclohexylmethylamino-4-trifluoromethylphenyl)pyrimidin-4-yl]amine have been synthesized and found to be effective against certain types of fungi, suggesting potential antifungal applications (Jafar et al., 2017).
Synthesis and Characterization
- Research into similar compounds has focused on the synthesis and characterization of sulfur-containing poly-condensed heterocyclic derivatives from 1,3-benzothiazole, which could be relevant for the development of novel pharmaceuticals with various applications (El-Gazzar and Hafez, 2008).
Potential in Cancer Treatment
- Isoxazole derivatives of similar compounds have shown promising cytotoxicity against various cancer cell lines, suggesting potential use in cancer treatment. One such compound induced G2/M cell cycle arrest and activated p53, leading to apoptosis in cancer cells (Kumbhare et al., 2014).
properties
CAS RN |
1026876-55-0 |
---|---|
Product Name |
Benzothiazol-6-yl-[6-(2-cyclohexylmethylamino-4-trifluoromethylphenyl)pyrimidin-4-yl]amine |
Molecular Formula |
C25H24F3N5S |
Molecular Weight |
483.6 g/mol |
IUPAC Name |
N-[6-[2-(cyclohexylmethylamino)-4-(trifluoromethyl)phenyl]pyrimidin-4-yl]-1,3-benzothiazol-6-amine |
InChI |
InChI=1S/C25H24F3N5S/c26-25(27,28)17-6-8-19(21(10-17)29-13-16-4-2-1-3-5-16)22-12-24(31-14-30-22)33-18-7-9-20-23(11-18)34-15-32-20/h6-12,14-16,29H,1-5,13H2,(H,30,31,33) |
InChI Key |
HDEGHWQWPSXKSF-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)CNC2=C(C=CC(=C2)C(F)(F)F)C3=CC(=NC=N3)NC4=CC5=C(C=C4)N=CS5 |
Canonical SMILES |
C1CCC(CC1)CNC2=C(C=CC(=C2)C(F)(F)F)C3=CC(=NC=N3)NC4=CC5=C(C=C4)N=CS5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AMG7905; AMG-7905; AMG 7905; |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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